molecular formula C20H23N5O2S B2685767 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1795492-76-0

3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2685767
CAS No.: 1795492-76-0
M. Wt: 397.5
InChI Key: NMIWGHXMRCGNNY-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid architecture, combining a 1-methyl-3-(3-methoxyphenyl)pyrazole core with a (1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine moiety via a carboxamide linker. The presence of the pyrazole ring, a common pharmacophore, suggests potential for interaction with various enzyme families, while the thiazole-containing pyrrolidine side chain may confer unique binding properties, possibly influencing bioavailability and selectivity. Researchers may investigate this compound as a key intermediate in the synthesis of novel heterocyclic libraries or as a candidate for high-throughput screening against biological targets such as kinases, GPCRs, or ion channels. Its structural complexity also makes it a valuable subject for studies in analytical method development, including LC-MS and NMR characterization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-24-18(12-17(23-24)14-5-3-7-16(11-14)27-2)19(26)22-13-15-6-4-9-25(15)20-21-8-10-28-20/h3,5,7-8,10-12,15H,4,6,9,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWGHXMRCGNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O2C_{23}H_{26}N_{4}O_{2} with a molecular weight of approximately 390.487 g/mol. The IUPAC name indicates a complex structure featuring a pyrazole core substituted with a methoxyphenyl group and a thiazolyl-pyrrolidinyl moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antitumor Activity : The thiazole ring in similar compounds has been associated with significant anticancer effects. For instance, thiazole-containing derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the thiazole component can enhance cytotoxicity. The presence of electron-donating groups, such as methoxy substituents, appears to increase activity in related structures .
  • Anticonvulsant Properties : Compounds with similar structural motifs have demonstrated anticonvulsant activity. Research indicates that the incorporation of a pyrrolidine ring may contribute to neuroprotective effects, potentially offering therapeutic avenues for epilepsy and other neurological disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlights the importance of specific functional groups in modulating biological activity:

Compound FeatureActivity Impact
Methoxy GroupEnhances lipophilicity and biological availability
Thiazole RingEssential for anticancer activity; modifications can lead to varying potency
Pyrrolidine MoietyContributes to neuroprotective effects and may enhance binding affinity to targets

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Anticancer Studies : A study focused on thiazole derivatives found that specific modifications led to significant cytotoxicity against cancer cell lines, with IC50 values as low as 1.61 µg/mL observed for certain analogues . These findings support the hypothesis that the thiazole component enhances anticancer activity.
  • Neuroprotective Effects : Research on similar compounds revealed potential neuroprotective mechanisms in models of Parkinson’s disease. The modulation of nitric oxide synthase activity was noted as a key factor in these protective effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated the potential of this compound in the realm of oncology. The thiazole and pyrazole components have been linked to significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Anticonvulsant Properties

The integration of the thiazole ring has been associated with anticonvulsant effects. Research has demonstrated that thiazole derivatives can modulate neuronal excitability, providing a therapeutic avenue for epilepsy treatment . The specific compound's ability to interact with neurotransmitter systems may offer new insights into managing seizure disorders.

Inhibition of Phosphodiesterases

Phosphodiesterase (PDE) inhibitors are crucial in treating various conditions, including cognitive disorders and inflammation. Compounds similar to the one have been shown to inhibit PDE4D, which plays a role in cognitive function and memory consolidation . This suggests that the compound may also possess neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. The presence of the methoxy group on the phenyl ring has been noted to enhance lipophilicity and improve binding affinity to target proteins . Furthermore, variations in the thiazole and pyrrolidine substituents can significantly alter biological activity, making it essential to explore different derivatives systematically.

Case Study 1: Anticancer Efficacy

In a study evaluating thiazole-pyridine hybrids, compounds exhibiting structural similarities to our target showed promising results against multiple cancer cell lines. One derivative demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Anticonvulsant Activity

A series of thiazole-integrated pyrrolidinones were synthesized and tested for anticonvulsant activity. One analogue exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating significant potential for further development in epilepsy therapies .

Comparison with Similar Compounds

Research Findings and Trends

  • SAR Trends: Bulky substituents (e.g., naphthalenyl in ) correlate with reduced solubility but improved target affinity, whereas electron-withdrawing groups (e.g., cyano in ) enhance reactivity in coupling steps .

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